[(5Z)-5-{[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
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Overview
Description
[(5Z)-5-{[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5Z)-5-{[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the methoxyphenoxy group. The thiazolidinone ring is then formed through a cyclization reaction, and the final step involves the addition of the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, [(5Z)-5-{[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its multiple functional groups. It may also serve as a probe in biochemical assays.
Medicine
Potential medical applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of other valuable compounds.
Mechanism of Action
The mechanism of action of [(5Z)-5-{[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to bind to enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
[(5Z)-5-{[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
[(5Z)-5-{[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butyric acid: Contains a butyric acid moiety.
Uniqueness
The uniqueness of [(5Z)-5-{[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid lies in its specific combination of functional groups, which provides a distinct set of chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C21H15N3O6S2 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
2-[(5Z)-5-[[2-(4-methoxyphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C21H15N3O6S2/c1-29-12-5-7-13(8-6-12)30-18-14(19(27)23-9-3-2-4-16(23)22-18)10-15-20(28)24(11-17(25)26)21(31)32-15/h2-10H,11H2,1H3,(H,25,26)/b15-10- |
InChI Key |
JLZHTDDCYDADCR-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC(=O)O |
Origin of Product |
United States |
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